molecular formula C5H8ClN5 B1213576 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 32998-04-2

6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No. B1213576
CAS RN: 32998-04-2
M. Wt: 173.6 g/mol
InChI Key: SIVRBYULLRGOGD-UHFFFAOYSA-N
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Description

6-Chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine, also known as CDTD, is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It is a colorless solid that is soluble in water and is used in the synthesis of other organic compounds. CDTD has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been shown to have a wide range of potential applications.

Scientific Research Applications

Synthesis and Supramolecular Chemistry

Microwave-assisted synthesis techniques have been employed to produce bistriazines and triazines, which include derivatives of 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine. These compounds have shown promise in supramolecular chemistry, particularly for their ability to form hydrogen bonds and complex with metals. This potential is attributed to the presence of a rigid linker in their structure, which can aid in the efficient preparation of extended supramolecular polymers with interesting fluorescence properties. These polymers find use in complexation with cyanuric and barbituric acid derivatives (Moral et al., 2010; Díaz‐Ortiz et al., 2005).

Environmental Biodegradation

This compound and its derivatives are a subject of environmental concern due to their persistence. Microbial isolates capable of transforming substituted s-triazines have been identified. For instance, Rhodococcus corallinus possesses a hydrolase activity that can dechlorinate triazine compounds like deethylsimazine and deethylatrazine. The purified enzyme from this microbe can also deaminate other structurally related s-triazine and pyrimidine compounds (Mulbry, 1994).

Nonlinear Optics and Crystal Engineering

Studies on crystal structures and packing of derivatives of this compound have been carried out to explore their potential in nonlinear optics (NLO) and crystal engineering. These studies have shown that such triazine derivatives can form hydrogen bonds and possess unique structural features conducive for NLO applications. The noncentrosymmetric nature of some derivatives has been confirmed, which is a critical property for materials used in NLO (Boese et al., 2002).

Computational Chemistry Studies

Computational chemistry has been used to predict the structural and vibrational properties of s-triazine derivatives, including this compound. These predictions are important for understanding the behavior of these compounds in various applications, including their use in herbicides, resins, pharmaceuticals, and nanostructures on metallic surfaces (Benassi et al., 2013).

properties

IUPAC Name

6-chloro-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN5/c1-11(2)5-9-3(6)8-4(7)10-5/h1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVRBYULLRGOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80279737
Record name 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32998-04-2
Record name 32998-04-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13914
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80279737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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